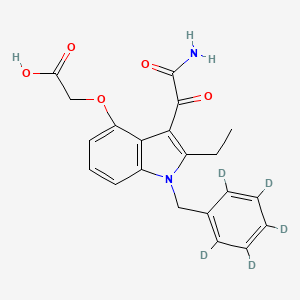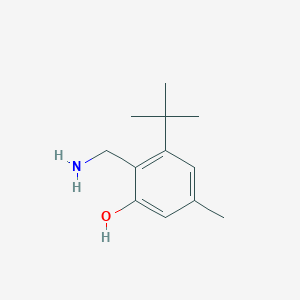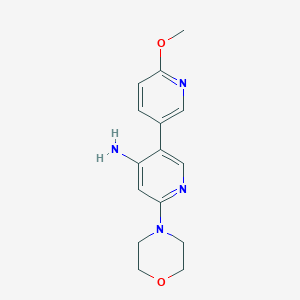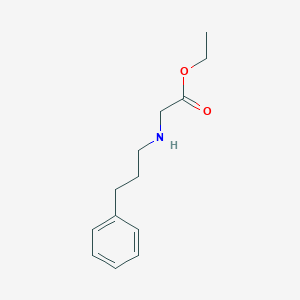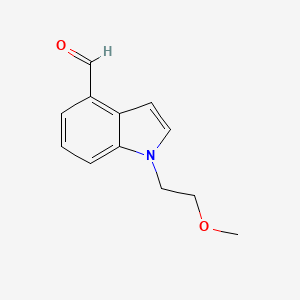
1-Bromomethyl-2-chloro-4-(pentyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-chloro-4-pentoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromomethyl group, a chlorine atom, and a pentoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-4-pentoxybenzene can be synthesized through a multi-step process starting from benzene. The general synthetic route involves:
Chlorination: Benzene is chlorinated to form chlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Bromomethylation: Chlorobenzene undergoes bromomethylation using bromine and formaldehyde in the presence of a Lewis acid catalyst like zinc bromide.
Etherification: The resulting 1-(bromomethyl)-2-chlorobenzene is then reacted with pentanol in the presence of a strong base such as sodium hydride to form 1-(bromomethyl)-2-chloro-4-pentoxybenzene.
Industrial Production Methods: Industrial production of 1-(bromomethyl)-2-chloro-4-pentoxybenzene typically involves large-scale chlorination and bromomethylation processes, followed by etherification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-pentoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens in the presence of catalysts are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, and halogenated derivatives.
Oxidation and Reduction: Formation of carboxylic acids and alkanes.
Applications De Recherche Scientifique
1-(Bromomethyl)-2-chloro-4-pentoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(bromomethyl)-2-chloro-4-pentoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chlorine atom and pentoxy group influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-2-chlorobenzene: Lacks the pentoxy group, making it less versatile in certain applications.
1-(Bromomethyl)-4-chlorobenzene: The position of the chlorine atom affects the reactivity and selectivity in substitution reactions.
1-(Bromomethyl)-2-chloro-4-methoxybenzene: The methoxy group provides different electronic and steric effects compared to the pentoxy group.
Uniqueness: 1-(Bromomethyl)-2-chloro-4-pentoxybenzene is unique due to the presence of the pentoxy group, which enhances its solubility and reactivity in organic solvents. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Propriétés
Formule moléculaire |
C12H16BrClO |
|---|---|
Poids moléculaire |
291.61 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-chloro-4-pentoxybenzene |
InChI |
InChI=1S/C12H16BrClO/c1-2-3-4-7-15-11-6-5-10(9-13)12(14)8-11/h5-6,8H,2-4,7,9H2,1H3 |
Clé InChI |
IXFIKXOLJPFFFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC(=C(C=C1)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
